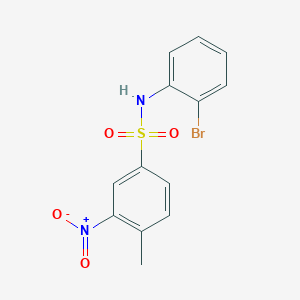amino]-N-(2-furylmethyl)benzamide](/img/structure/B5169655.png)
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-furylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-furylmethyl)benzamide, commonly known as CFM-2, is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various fields. CFM-2 is a synthetic compound that has been developed as a tool for investigating the role of calcium-activated chloride channels in physiological and pathological processes.
Mecanismo De Acción
CFM-2 selectively blocks calcium-activated chloride channels by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to an increase in intracellular calcium levels, thus inhibiting chloride ion flux across the cell membrane.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that CFM-2 inhibits chloride ion flux across the cell membrane, leading to depolarization of the membrane potential and inhibition of cell proliferation. In vivo studies have shown that CFM-2 can reduce airway hyperresponsiveness and inflammation in animal models of asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CFM-2 is its selectivity for calcium-activated chloride channels, which allows for specific investigation of their role in various processes. However, CFM-2 has limitations in terms of its potency and stability, which can limit its usefulness in certain experiments. Additionally, CFM-2 has not been extensively studied in human subjects, and further research is needed to determine its safety and efficacy in clinical settings.
Direcciones Futuras
There are several future directions for research on CFM-2. One area of interest is the development of more potent and stable analogs of CFM-2 that can be used in a wider range of experiments. Another area of interest is the investigation of the role of calcium-activated chloride channels in various disease processes, including cancer, cystic fibrosis, and hypertension. Finally, further research is needed to determine the safety and efficacy of CFM-2 in clinical settings, with the ultimate goal of developing new therapeutics based on its mechanism of action.
Métodos De Síntesis
CFM-2 is synthesized by reacting 4-chlorobenzenesulfonyl chloride with 4-(methylamino)benzoic acid, followed by the addition of 2-furylmethylamine. The resulting compound is then purified by column chromatography to obtain pure CFM-2.
Aplicaciones Científicas De Investigación
CFM-2 has been widely used in scientific research to investigate the role of calcium-activated chloride channels in various physiological and pathological processes. Calcium-activated chloride channels are involved in a variety of cellular functions, including regulation of membrane potential, cell volume, and ion homeostasis. CFM-2 has been shown to selectively block calcium-activated chloride channels, making it a valuable tool for investigating their role in these processes.
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S/c1-22(27(24,25)18-10-6-15(20)7-11-18)16-8-4-14(5-9-16)19(23)21-13-17-3-2-12-26-17/h2-12H,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCMUIKOAISWIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[(diethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B5169573.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5169581.png)
![N-[2-(4-chlorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5169584.png)

![4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B5169599.png)
![2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(2-furylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5169611.png)

![3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5169625.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N,N'-bis(2-phenylethyl)thiourea](/img/structure/B5169627.png)
![2-ethoxyethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5169635.png)
![3,5-dimethoxy-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5169639.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B5169643.png)
![5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5169647.png)
![2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5169663.png)